维罗康肽
描述
Verucopeptin is a structurally complex macrocycle known for its diverse biological activities, including serving as a potent AMP-activated protein kinase (AMPK) agonist, an antibacterial agent, and a selective NFκB modulator. Its synthesis poses significant challenges due to the intricate nature of its molecular structure, which includes a pyranylated cyclodepsipeptide core (Zhang et al., 2020).
Synthesis Analysis
The biosynthesis and chemical diversification of Verucopeptin involve a combination of genetic manipulation and semisynthesis to produce sufficient quantities for study and application. This approach takes advantage of the molecule's intrinsic reactivity, including an interchangeable hemiketal pyrane and an opened keto along with an adjacent alkene (Zhang et al., 2020). A notable achievement in the synthesis of Verucopeptin is the concise assembly of its tetrahydropyranyl side chain, a crucial element for its antitumor activity against multidrug-resistant cancers, achieved through a 12-step process in the longest linear sequence (Sun et al., 2022).
Molecular Structure Analysis
The elucidation of Verucopeptin's structure, particularly the determination of the absolute stereochemistry of its metabolite, was achieved through chemical degradation and spectroscopic analyses. This process revealed a complex stereochemical arrangement that contributes to its function as a HIF-1 signaling inhibitor, offering potential as a lead compound for anticancer chemotherapy (Yoshimura et al., 2015).
Chemical Reactions and Properties
Verucopeptin's chemical reactivity is highlighted by its synthesis strategies, which involve fragment condensation to construct its cyclodepsipeptide core, showcasing a [2 + 2 + 2]-fragment condensation strategy. This macrocyclic structure is established through macrolactamization, demonstrating Verucopeptin's complex chemical behavior and reactivity (Hale et al., 2001).
Physical Properties Analysis
The physical properties of Verucopeptin, such as its solubility, melting point, and stability, are directly influenced by its molecular structure and chemical composition. While specific studies focusing on these attributes were not identified in this search, such properties are crucial for understanding its behavior in biological systems and for its application in medicinal chemistry.
Chemical Properties Analysis
The chemical properties of Verucopeptin, including its reactivity with other molecules and stability under various conditions, play a significant role in its biological activities and potential therapeutic applications. The biosynthetic origin of its tetrahydropyranyl side chain, derived from acetate and propionate units, exemplifies the intricate chemical processes involved in its production and the potential for chemical modification (Tsantrizos et al., 1997).
科学研究应用
抗肿瘤抗生素特性:维罗康肽已被证明是一种有效的抗肿瘤抗生素,特别是对多药耐药 (MDR) 癌症。孙等人 (2022) 的一项研究重点合成其四氢吡喃基侧链,突出了其在体内对 MDR 癌症的有效性,并为结构修饰和进一步的临床应用铺平了道路 (孙等人,2022)。
缺氧诱导因子 1 (HIF-1) 的抑制剂:Takahashi 等人 (2019) 报道了维罗康肽的总合成,强调了其作为缺氧诱导因子 1 (HIF-1) 的抑制剂的作用,HIF-1 是癌症化疗的重要靶点 (Takahashi 等人,2019)。
生物合成和多样化用于医疗应用:张等人 (2020) 提出了一种维罗康肽的生物合成途径,旨在通过基因操作增加其供应并使其结构多样化。这种方法导致产生具有作为 AMP 激活蛋白激酶 (AMPK) 激动剂、抗菌剂和 NFκB 调节剂的有效作用的类似物 (张等人,2020)。
结构阐明用于化疗:吉村等人 (2015) 确定了维罗康肽的绝对立体化学,发现其由于减弱 HIF-1α 和 mTORC1 通路的能力而具有作为抗癌化疗先导化合物的潜力 (吉村等人,2015)。
四氢吡喃基侧链的来源:Tsantrizos 等人 (1997) 的研究调查了维罗康肽的四氢吡喃基侧链的生物合成,这对于其抗肿瘤特性至关重要 (Tsantrizos 等人,1997)。
v-ATPase 和 mTORC1 信号的双重靶向:Turocy 和 Crawford (2020) 强调了维罗康肽通过靶向 v-ATPase 和 mTORC1 信号来对抗 MDR 癌细胞类型的治疗潜力 (Turocy & Crawford,2020)。
最初的发现和生物活性:西山等人 (1993) 从疣状放线菌中分离出维罗康肽,并证明了其对 B16 黑色素瘤的细胞毒性和特异性体内活性 (西山等人,1993)。
环肽核心合成的策略:Hale、Lazarides 和 Cai (2001) 描述了一种获得维罗康肽的环肽核心的有效策略,这对于其抗肿瘤特性至关重要 (Hale 等人,2001)。
液泡 H+-ATPase 的药理学靶向:王等人 (2020) 发现维罗康肽是 v-ATPase 活性和 mTORC1 信号的强抑制剂,表明其对 MDR 癌细胞增殖和肿瘤生长的疗效 (王等人,2020)。
未来方向
属性
IUPAC Name |
2-hydroxy-N-(17-hydroxy-8,14-dimethyl-2,6,9,12,15,18-hexaoxo-4-propan-2-yl-5-oxa-1,8,11,14,17,23-hexazabicyclo[17.4.0]tricosan-3-yl)-2-[2-hydroxy-5-methoxy-6-[(E)-4,6,8-trimethyldec-2-en-2-yl]oxan-2-yl]propanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H73N7O13/c1-12-26(4)18-27(5)19-28(6)20-29(7)38-31(61-11)15-16-43(59,63-38)42(8,58)41(57)46-36-37(25(2)3)62-35(54)24-48(10)33(52)21-44-32(51)22-47(9)34(53)23-49(60)39(55)30-14-13-17-45-50(30)40(36)56/h20,25-28,30-31,36-38,45,58-60H,12-19,21-24H2,1-11H3,(H,44,51)(H,46,57)/b29-20+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKTLLLGZSOKVRF-ZTKZIYFRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)CC(C)CC(C)C=C(C)C1C(CCC(O1)(C(C)(C(=O)NC2C(OC(=O)CN(C(=O)CNC(=O)CN(C(=O)CN(C(=O)C3CCCNN3C2=O)O)C)C)C(C)C)O)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C)CC(C)CC(C)/C=C(\C)/C1C(CCC(O1)(C(C)(C(=O)NC2C(OC(=O)CN(C(=O)CNC(=O)CN(C(=O)CN(C(=O)C3CCCNN3C2=O)O)C)C)C(C)C)O)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H73N7O13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
896.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Verucopeptin |
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。